4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide
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Overview
Description
4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide is an organic compound with the molecular formula C12H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a pyrrolidine ring attached to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
- 4-Methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide
Uniqueness
4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide is unique due to its specific structural features, such as the pyrrolidine ring and the sulfonamide group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
57988-74-6 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(NE)-4-methyl-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-11-4-6-12(7-5-11)17(15,16)13-10-14-8-2-3-9-14/h4-7,10H,2-3,8-9H2,1H3/b13-10+ |
InChI Key |
YZVBSAOKNFRSSD-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/N2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CN2CCCC2 |
Origin of Product |
United States |
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